molecular formula C4H9NO3 B1674389 (S)-4-Amino-3-hydroxybutanoic acid CAS No. 7013-05-0

(S)-4-Amino-3-hydroxybutanoic acid

Cat. No. B1674389
CAS RN: 7013-05-0
M. Wt: 119.12 g/mol
InChI Key: YQGDEPYYFWUPGO-VKHMYHEASA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine molecular structure .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with acids or bases, redox reactions, or reactions with other specific reagents .


Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and reactivity. These properties can often be predicted based on the compound’s structure .

Scientific Research Applications

  • Nucleic Acid Research

    • Summary : Nucleic acids, including DNA and RNA, have emerged as powerful biomaterials, revolutionizing the field of biomedicine . They possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .
    • Methods : Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications . Nucleic acids have found utility as self-assembling building blocks, leading to the creation of nanostructures whose high order underpins their enhanced biological stability and affects the cellular uptake efficiency .
    • Results : This has led to significant advancements in various biomedical applications .
  • Gene-Editing Technologies

    • Summary : Gene-editing technologies allow the precise modification of DNA sequences, unlocking myriad applications in basic science and applied research with the potential to transform many aspects of medicine, agriculture, and industry .
    • Methods : Several technologies have been developed to alter the DNA sequence in a programmable manner, including homing endonucleases, zinc-finger endonucleases, transcriptional-activator-like effector nucleases (TALENs), and the clustered regularly interspaced short palindromic repeats (CRISPR) based systems .
    • Results : The continued progress in gene-editing technologies has significantly expanded the genome editing toolbox .
  • Meldrum’s Acid

    • Summary : Meldrum’s acid is a molecule with exceptional chemical properties due to its unique structure and the vast array of substituents that can be attached to its core . In water, it has a remarkably low pKa value of about 4.9 .
    • Methods : Its C5 position is readily involved in electrophilic substitution reactions whereas the C4 and C6 positions are easily attacked by nucleophiles . At elevated temperatures, Meldrum’s acid undergoes distinctive decomposition pathways, which can be used in cycloaddition and acylation reactions .
    • Results : This has led to significant advancements in various biomedical applications .
  • Mitsunobu Reaction

    • Summary : The Mitsunobu reaction is the dehydrative coupling of a primary or secondary alcohol to a pronucleophile (NuH), which is mediated by the reaction between a dialkyl azodicarboxylate and a trialkyl- or triarylphosphine .
    • Methods : This reaction is named after its discoverer Oyo Mitsunobu who first reported this chemistry in 1967 . When chiral, secondary alcohols are employed, complete inversion of stereochemistry is observed in all but a few cases .
    • Results : The continued progress in Mitsunobu reaction has significantly expanded the toolbox of synthetic chemistry .
  • Microbial Response to Acid Stress

    • Summary : Microorganisms encounter acid stress during multiple bioprocesses . Microbial species have therefore developed a variety of resistance mechanisms . The damage caused by acidic environments is mitigated through the maintenance of pH homeostasis, cell membrane integrity and fluidity, metabolic regulation, and macromolecule repair .
    • Methods : The acid tolerance mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids . The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .
    • Results : In this review, we summarize acid stress response mechanisms of microbial cells, illustrate the application of microbial acid tolerance in industry, and prospect the introduction of systems and synthetic biology to further explore the acid tolerance mechanisms and construct a microbial cell factory for valuable chemicals .

Safety And Hazards

This involves understanding the risks associated with handling the compound. This could include toxicity, flammability, or environmental hazards .

Future Directions

This involves predicting or proposing future research directions. This could be based on current trends in the field, unanswered questions, or new technologies .

properties

IUPAC Name

(3S)-4-amino-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-3(6)1-4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGDEPYYFWUPGO-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](CN)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342720
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-Amino-3-hydroxybutanoic acid

CAS RN

7013-05-0
Record name gamma-Amino-beta-hydroxybutyric acid, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-gamma-Amino-beta-hydroxybutyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .GAMMA.-AMINO-.BETA.-HYDROXYBUTYRIC ACID, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CM46XGM78M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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